

Preclinical Profile of GSK2556286: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2556286

Cat. No.: B1650843

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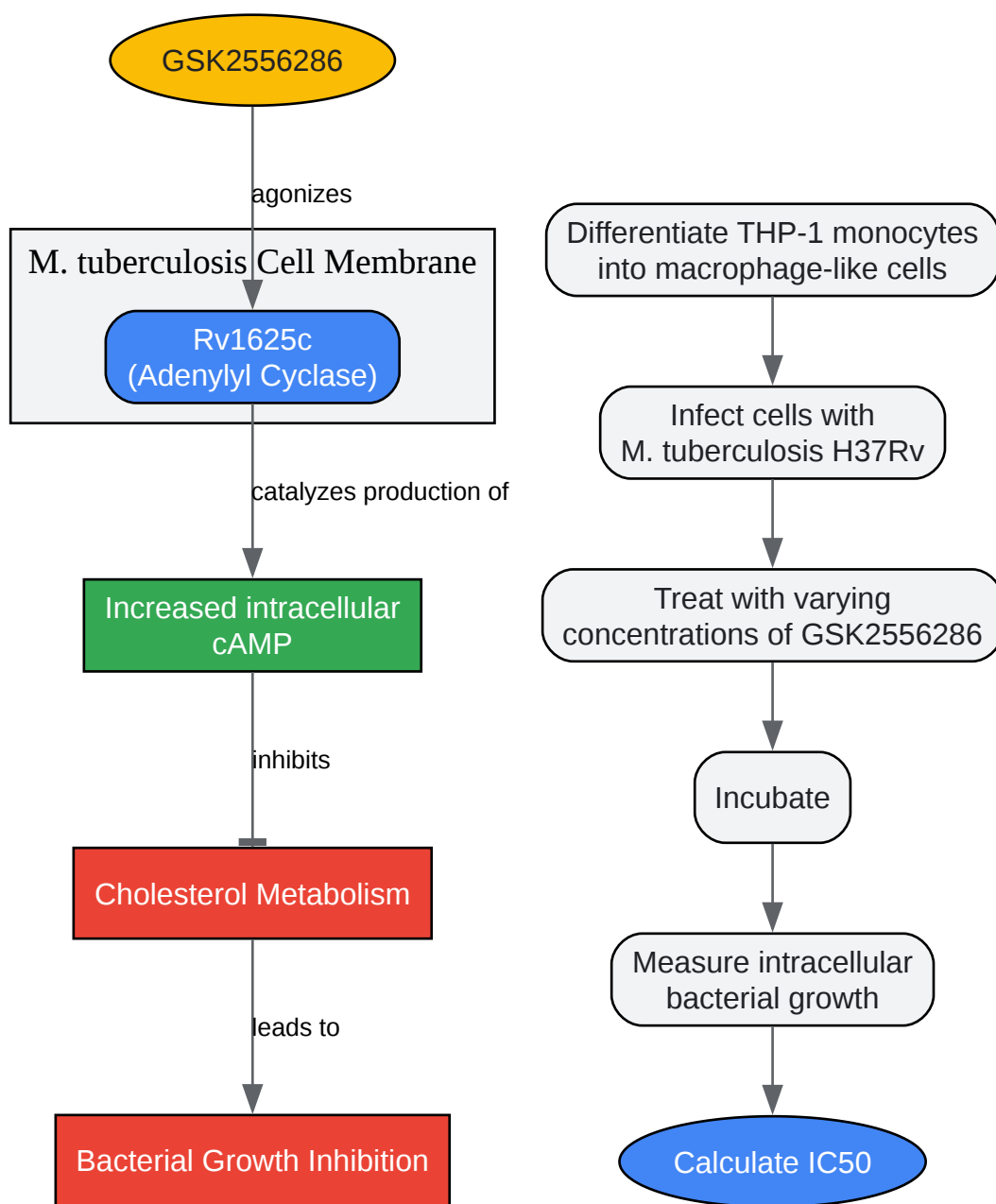
For Researchers, Scientists, and Drug Development Professionals

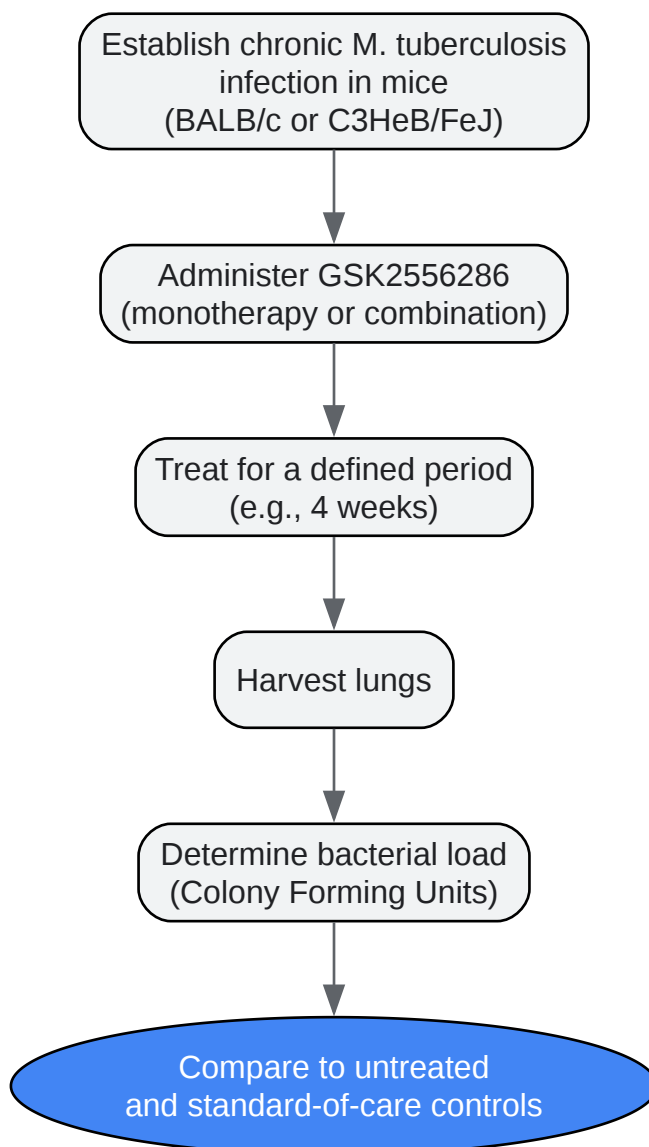
Introduction

GSK2556286 is a novel, orally active antitubercular drug candidate identified through high-throughput screening of compounds against *Mycobacterium tuberculosis* (Mtb) within infected macrophages.[1][2] It exhibits a unique cholesterol-dependent mechanism of action, showing potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][3] This document provides a comprehensive overview of the preclinical data for **GSK2556286**, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data.

Mechanism of Action

GSK2556286's antimicrobial activity is dependent on the presence of cholesterol, a crucial carbon source for Mtb during infection.[2] The compound acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in *Mycobacterium tuberculosis*. [4][5] This agonism leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn reduces cholesterol metabolism, ultimately inhibiting bacterial growth.[4][5] Studies have shown that **GSK2556286** treatment can increase intracellular cAMP levels by approximately 50-fold.[5][6] The inhibitory effect on cholesterol catabolism has been demonstrated by a 90% reduction in the release of $^{14}\text{CO}_2$ from ^{14}C -cholesterol in Mtb cultures.[5] Resistance to **GSK2556286** has been associated with mutations in the *rv1625c* gene.[4][7]





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- To cite this document: BenchChem. [Preclinical Profile of GSK2556286: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1650843#preclinical-data-on-gsk2556286]

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